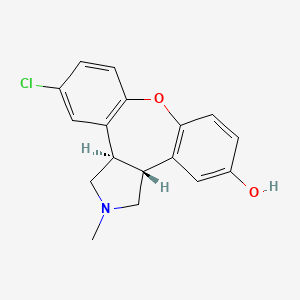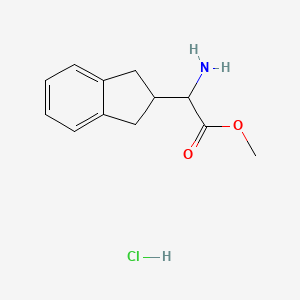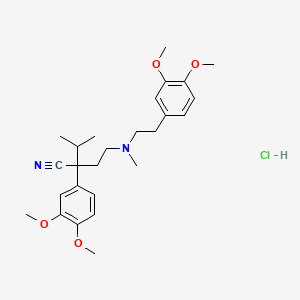
13-cis-Retinoic Acid-d5 Ethyl Ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
13-cis-Retinoic Acid-d5 Ethyl Ester is a synthetic derivative of retinoic acid, a naturally occurring compound that plays a crucial role in various biological processes, including cell growth, differentiation, and apoptosis. This compound is a deuterated form of 13-cis-Retinoic Acid Ethyl Ester, where five hydrogen atoms are replaced with deuterium, making it useful in various research applications, particularly in mass spectrometry.
Aplicaciones Científicas De Investigación
13-cis-Retinoic Acid-d5 Ethyl Ester is widely used in scientific research due to its stability and deuterium labeling. Some of its applications include:
Chemistry: Used as a standard in mass spectrometry for the quantification of retinoic acid derivatives.
Biology: Studied for its role in cell differentiation and apoptosis.
Medicine: Investigated for its potential in treating skin disorders and certain types of cancer.
Industry: Used in the formulation of cosmetic products due to its skin-regenerating properties
Mecanismo De Acción
Target of Action
The primary targets of 13-cis-Retinoic Acid-d5 Ethyl Ester, also known as ethyl 9-[3,3-dideuterio-6,6-dimethyl-2-(trideuteriomethyl)cyclohexen-1-yl]-3,7-dimethylnona-2,4,6,8-tetraenoate, are the RAR-β and RAR-α receptors . These receptors play a crucial role in the regulation of gene expression, cell growth, and differentiation .
Mode of Action
The compound interacts with its targets, the RAR-β and RAR-α receptors, leading to changes in gene expression . It has been found to attenuate iNOS expression and activity in cytokine-stimulated murine mesangial cells . This interaction results in anti-inflammatory and anti-tumor actions .
Biochemical Pathways
The compound affects the retinoid signaling pathway, which is involved in cell growth and differentiation . Its interaction with the RAR-β and RAR-α receptors influences the transcription of specific genes, thereby affecting the biochemical pathways .
Pharmacokinetics
It is known that the compound is stable under normal temperature and pressure . It forms orange-red plate-like crystals from isopropyl alcohol and has a melting point of 174-175°C .
Result of Action
The compound’s action results in molecular and cellular effects, including the attenuation of iNOS expression and activity in cytokine-stimulated murine mesangial cells . This leads to anti-inflammatory and anti-tumor actions . It also induces mitochondrial membrane permeability transition, observed as swelling and a decrease in membrane potential, and stimulates the release of cytochrome c, implicating mechanisms through the apoptosis pathway .
Action Environment
The action, efficacy, and stability of this compound can be influenced by environmental factors. For instance, it is known to be unstable to light, oxygen, and heat . Degradation and isomerization are minimized by storage under an inert gas such as argon, at < -20°C in the dark .
Safety and Hazards
Isotretinoin, also known as 13-cis-retinoic acid, is known to cause birth defects due to in-utero exposure because of the molecule’s close resemblance to retinoic acid . It is also associated with psychiatric side effects, most commonly depression but also, more rarely, psychosis and unusual behaviors . Other rare side effects include hyperostosis and premature epiphyseal closure, which have been reported to be persistent .
Direcciones Futuras
Retinoic acids play a major role in cellular differentiation and organ development . Targeting the retinoic acid pathway by focusing on the dual role of aldehyde dehydrogenase (ALDH) family enzymes could make tumor cells sensitive to the treatment and improve the progression-free survival of the patients . This could be a promising future direction for the use of 13-cis-Retinoic Acid-d5 Ethyl Ester and similar compounds .
Análisis Bioquímico
Biochemical Properties
13-cis-Retinoic Acid-d5 Ethyl Ester interacts with various enzymes, proteins, and other biomolecules. It is known to inhibit retinol oxidation and dehydrogenation of 17β-hydroxy steroids . The compound’s role in biochemical reactions is significant, as it influences the activity of key enzymes and proteins involved in these processes .
Cellular Effects
The effects of this compound on cells are profound. It has been shown to have a strong inhibitory effect on the proliferation of skin gland cells . It also influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of action of this compound involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . It exerts its effects at the molecular level, influencing the activity of key enzymes and proteins involved in cellular processes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound exhibits stability, but degradation can occur under certain conditions . Long-term effects on cellular function have been observed in in vitro or in vivo studies .
Dosage Effects in Animal Models
In animal models, the effects of this compound vary with different dosages. Threshold effects have been observed in these studies, as well as toxic or adverse effects at high doses .
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes or cofactors, and can influence metabolic flux or metabolite levels .
Transport and Distribution
The transport and distribution of this compound within cells and tissues involve specific transporters or binding proteins . The compound’s localization or accumulation can be influenced by these interactions .
Subcellular Localization
The subcellular localization of this compound can affect its activity or function . Targeting signals or post-translational modifications may direct it to specific compartments or organelles .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 13-cis-Retinoic Acid-d5 Ethyl Ester typically involves the esterification of 13-cis-Retinoic Acid with ethanol in the presence of a catalyst. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the ester. The deuterated form is prepared by using deuterated ethanol (C2D5OD) instead of regular ethanol .
Industrial Production Methods
Industrial production of this compound involves large-scale esterification processes. The reaction is typically conducted in a batch reactor with continuous monitoring of temperature and pH to ensure optimal yield. The product is then purified using techniques such as high-performance liquid chromatography (HPLC) to achieve the desired purity .
Análisis De Reacciones Químicas
Types of Reactions
13-cis-Retinoic Acid-d5 Ethyl Ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form 13-cis-Retinoic Acid-d5.
Reduction: Reduction reactions can convert it back to its alcohol form.
Substitution: The ester group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Acidic or basic conditions can facilitate substitution reactions.
Major Products
Oxidation: 13-cis-Retinoic Acid-d5.
Reduction: 13-cis-Retinoic Alcohol-d5.
Substitution: Various substituted retinoic acid derivatives.
Comparación Con Compuestos Similares
Similar Compounds
13-cis-Retinoic Acid (Isotretinoin): A non-deuterated form used in the treatment of severe acne.
All-trans-Retinoic Acid (Tretinoin): Another retinoic acid isomer used in dermatology and oncology.
Uniqueness
13-cis-Retinoic Acid-d5 Ethyl Ester is unique due to its deuterium labeling, which makes it particularly useful in mass spectrometry studies. The deuterium atoms provide a distinct mass difference, allowing for precise quantification and tracking in biological systems .
Propiedades
IUPAC Name |
ethyl 9-[3,3-dideuterio-6,6-dimethyl-2-(trideuteriomethyl)cyclohexen-1-yl]-3,7-dimethylnona-2,4,6,8-tetraenoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H32O2/c1-7-24-21(23)16-18(3)11-8-10-17(2)13-14-20-19(4)12-9-15-22(20,5)6/h8,10-11,13-14,16H,7,9,12,15H2,1-6H3/i4D3,12D2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZELWYCSDHIFMOP-VOFBZVMOSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C=C(C)C=CC=C(C)C=CC1=C(CCCC1(C)C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1(CCC(C(=C1C([2H])([2H])[2H])C=CC(=CC=CC(=CC(=O)OCC)C)C)(C)C)[2H] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H32O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![2-Methoxy-5-[(2R)-2-[[2-(2-methoxyphenoxy)ethyl]amino]propyl]benzenesulfonamide Hydrochloride](/img/structure/B583357.png)
![1-[(1S,5R)-9-methyl-9-azabicyclo[3.3.1]nonan-3-yl]-3H-indol-2-one](/img/structure/B583360.png)

![[1,4'-Bipiperidine]-1'-carbonyl-d10 Chloride Hydrochloride](/img/structure/B583363.png)
![CMP SIALIC ACID, [SIALIC-6-14C]](/img/no-structure.png)
![1,2,4,5-Benzenetetracarboxylic acid, 1,4-bis[2-[(2-methyl-1-oxo-2-propen-1-yl)oxy]-1-[[(2-methyl-1-oxo-2-propen-1-yl)oxy]methyl]ethyl] ester](/img/structure/B583365.png)

![3,12-diazaheptacyclo[13.11.1.02,13.03,11.05,10.016,21.023,27]heptacosa-1(27),2(13),5,7,9,11,14,16,18,20,23,25-dodecaene-4,22-dione](/img/structure/B583371.png)


